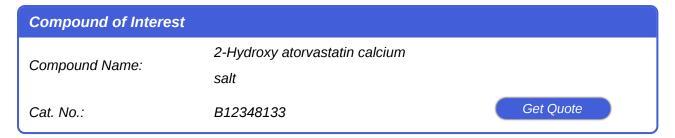


In-Depth Technical Guide: 2-Hydroxy Atorvastatin Calcium Salt

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Hydroxy Atorvastatin Calcium Salt**, a primary active metabolite of the widely prescribed HMG-CoA reductase inhibitor, Atorvastatin. This document details the chemical structure, physicochemical properties, and biological role of this metabolite. It includes a summary of analytical methodologies for its quantification, an exploration of its metabolic pathway, and a discussion of its involvement in relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of statin-related compounds and their metabolic derivatives.

Core Chemical and Physical Data

2-Hydroxy Atorvastatin Calcium Salt is the calcium salt of the ortho-hydroxylated active metabolite of Atorvastatin.[1]

Chemical Structure

IUPAC Name: calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate[2]



Synonyms: o-hydroxy Atorvastatin, ortho-hydroxy Atorvastatin, BMS 243887-01, PD 152873[3]

Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C33H34FN2O6 • ½Ca	[3]
Molecular Weight	593.7 g/mol	[3]
CAS Number	265989-46-6	[1][3]
Appearance	Solid	[1]
Solubility	Soluble in DMSO and Methanol	[3]

Biological Activity and Significance

2-Hydroxy Atorvastatin is an active metabolite of Atorvastatin, meaning it contributes to the overall therapeutic effect of the parent drug.[4] It is formed in the liver through the action of the cytochrome P450 enzyme, CYP3A4.[4][5] Like Atorvastatin, 2-Hydroxy Atorvastatin is an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[6]

Beyond its role in cholesterol metabolism, 2-Hydroxy Atorvastatin has been investigated for its neuroprotective effects. Studies have shown that it can protect cortical GABAergic neurons from oxygen-glucose deprivation, a model for ischemic stroke. This neuroprotective effect is linked to the phosphorylation of the cAMP-response-element-binding protein (CREB).[7]

Metabolic Pathway of Atorvastatin

Atorvastatin undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][4][8] This process leads to the formation of two primary active metabolites: 2-hydroxy atorvastatin (ortho-hydroxy atorvastatin) and 4-hydroxy atorvastatin (para-hydroxy atorvastatin).[6][8] These hydroxylated metabolites are pharmacologically active and contribute significantly to the overall HMG-CoA reductase inhibitory activity of the drug.[4] Further metabolism can occur through glucuronidation.[8]



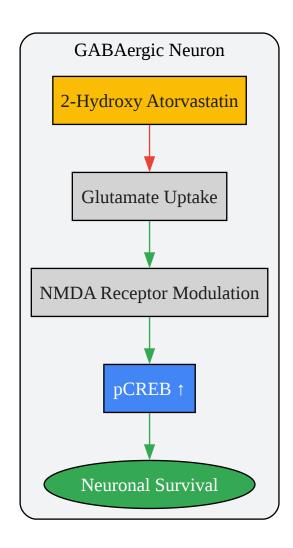


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Figure 1: Metabolic conversion of Atorvastatin.

Signaling Pathway: Neuroprotection via pCREB

Research indicates that 2-Hydroxy Atorvastatin exerts neuroprotective effects, particularly in the context of ischemic injury. A key mechanism identified is the activation of the cAMP response element-binding protein (CREB) through phosphorylation (pCREB). This activation is particularly prominent in GABAergic neurons. The proposed pathway suggests that 2-hydroxy atorvastatin enhances the neuronal uptake of glutamate, which in turn modulates the activity of NMDA receptors, leading to an increase in pCREB levels and promoting neuronal survival.[7]





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Figure 2: Proposed neuroprotective signaling pathway.

Experimental Protocols Quantification of 2-Hydroxy Atorvastatin in Human Plasma by LC-MS/MS

This section outlines a general procedure for the quantitative analysis of 2-Hydroxy Atorvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- 5.1.1. Sample Preparation (Liquid-Liquid Extraction)
- To 500 μL of human plasma, add an internal standard solution.
- Perform liquid-liquid extraction using an appropriate organic solvent (e.g., a mixture of ethyl acetate and hexane).
- Vortex the mixture and centrifuge to separate the organic and aqueous layers.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
- 5.1.2. Chromatographic Conditions
- Column: A C18 reverse-phase column is typically used.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
- Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally suitable.
- Injection Volume: Typically 5-20 μL.
- 5.1.3. Mass Spectrometric Conditions



- Ionization Mode: Electrospray ionization (ESI) in positive ion mode is often used.
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for 2-Hydroxy Atorvastatin and the internal standard.

Note: Specific parameters such as gradient profile, ion transitions, and collision energies should be optimized for the specific instrumentation used.

Synthesis of 2-Hydroxy Atorvastatin

Detailed, publicly available, step-by-step protocols for the specific chemical synthesis of **2- Hydroxy Atorvastatin Calcium Salt** are limited in the reviewed literature. The synthesis of Atorvastatin itself is a complex multi-step process, often involving a Paal-Knorr pyrrole synthesis.[9][10] The introduction of the hydroxyl group at the 2-position of the phenyl ring is typically achieved through biological hydroxylation by CYP3A4. Chemical synthesis would likely involve a starting material with a pre-hydroxylated and protected phenyl group, followed by the assembly of the rest of the Atorvastatin molecule.

Spectroscopic Data

Detailed, publicly available spectroscopic data (NMR, MS, IR) with peak assignments specifically for **2-Hydroxy Atorvastatin Calcium Salt** is not readily available in the reviewed literature. Commercial suppliers of this compound typically provide a Certificate of Analysis containing this information upon purchase. For research purposes, it is recommended to obtain the compound from a reputable supplier and refer to the provided analytical data for detailed structural confirmation.

Conclusion

2-Hydroxy Atorvastatin Calcium Salt is a crucial active metabolite of Atorvastatin, contributing to its therapeutic efficacy. Its formation via CYP3A4-mediated metabolism is a key pharmacokinetic event. Beyond its role in cholesterol lowering, its potential neuroprotective effects mediated through the pCREB signaling pathway present an interesting avenue for further research. While analytical methods for its quantification are well-established, detailed public information on its specific chemical synthesis and comprehensive spectroscopic characterization remains limited. This guide provides a foundational understanding of this important metabolite for professionals in the pharmaceutical sciences.



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